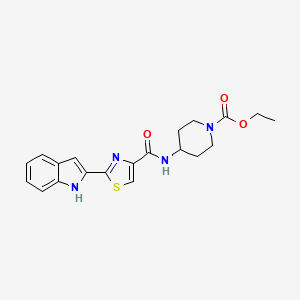

ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

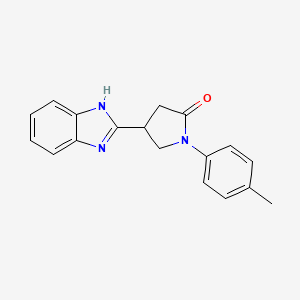

“Ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate” is a compound with the molecular formula C20H22N4O3S and a molecular weight of 398.48. It is intended for research use only. The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, a thiazole ring, a piperidine ring, and carboxamide and carboxylate functional groups. The indole nucleus is aromatic in nature, with electrophilic substitution occurring readily due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity. Among them, a compound demonstrated promising activity against Mycobacterium tuberculosis, showcasing its potential in tuberculosis treatment without exhibiting cytotoxicity at evaluated concentrations (Jeankumar et al., 2013).

Antimicrobial and Antifungal Activity

Compounds derived from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine demonstrated good antibacterial and antifungal activities. These findings suggest the compounds' potential in treating infections caused by resistant strains of bacteria and fungi (Shafi et al., 2021).

Anticancer Potential

A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed several compounds with low IC50 values, indicating strong anticancer activities compared to the reference drug doxorubicin. This underscores the potential of these derivatives as anticancer agents, though further in vivo studies are recommended (Rehman et al., 2018).

Allosteric Modulation of CB1 Receptor

Research on the cannabinoid CB1 receptor identified specific compounds as allosteric modulators, demonstrating their ability to increase agonist affinity for the orthosteric binding site. These compounds, including Org 27569, show promise in drug discovery related to cannabinoid receptor modulation (Price et al., 2005).

Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate structures, have been synthesized and evaluated as glucokinase activators. One such compound was identified as a potent dual-acting hypoglycemic agent, capable of activating both glucokinase and PPARγ, and effectively reducing glucose levels in normal mice (Song et al., 2011).

Zukünftige Richtungen

Indole derivatives, including this compound, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of fast and cost-effective methods for the synthesis of substituted indoles is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-2-27-20(26)24-9-7-14(8-10-24)21-18(25)17-12-28-19(23-17)16-11-13-5-3-4-6-15(13)22-16/h3-6,11-12,14,22H,2,7-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCCKFLJKAEOIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)

![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)

![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)

![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)